Cas no 117976-89-3 (Rabeprazole)

Rabeprazole structure
Rabeprazole structure
Nome del prodotto:Rabeprazole
Numero CAS:117976-89-3
MF:C18H21N3O3S
MW:359.4426
MDL:MFCD00868879
CID:63324
PubChem ID:5029

Rabeprazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
    • Rabeprazole
    • 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole
    • LY307640
    • pariprazole
    • Rebeprazole
    • 2-[[4-(3-methoxypropoxy)-3-methyl-pyridin-2-yl]methylsulfinyl]-1H-benzoimidazole
    • ly-307640
    • 2-(CHOLROMETHYL)-4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE
    • 2-[3-Methyl-4-(3-methoxypropoxy)-2-pyridinylmethylsulfinyl]-1H-benzimidazole
    • 2-[[[3-Methyl-4-(3-methoxypropoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole
    • 2-[[[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole
    • 1H-Benzimidazole,2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-
    • 2-[[(3-METHYL-4-(3-METHOXYPROPOXY)-2-PYRIDINYL)METHYL]SULPHINYL]-1H-BENZIMIDAZOLE
    • Aciphex
    • Habeprazole
    • Pariets
    • Rabeprazole [INN:BAN]
    • dexrabeprazole
    • Sodium rabeprazole
    • 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole
    • 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
    • 2-(((4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole
    • 1H-Benzimidazole, 2-[[[4-(3
    • 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole
    • A02BC04
    • 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
    • 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole
    • RABEPRAZOLE [WHO-DD]
    • HY-B0656
    • Rabeloc
    • DTXSID3044122
    • A803856
    • 117976-89-3
    • NCGC00388029-07
    • E-3810 (PPI)
    • SR-01000763041-3
    • BCP06638
    • (R)-2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
    • EN300-7404394
    • Eraloc (TN)
    • YREYEVIYCVEVJK-UHFFFAOYSA-N
    • HSDB 7321
    • rabeprazol
    • Eraloc
    • RABEPRAZOLE [MI]
    • Rabeprazole (INN)
    • 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridyl]methylsulfinyl]-1H-benzimidazole;Rabeprazole
    • 2-{4-(3-Methoxypropoxy)-3-methylpyridine-2-yl}methylsulfinyl-1H-benzimidazole
    • AMY10338
    • CCG-101158
    • E3810
    • AS-34993
    • MFCD00868879
    • FT-0674302
    • HMS3394P03
    • AB00698237-06
    • SR-01000763041
    • FT-0674301
    • SCHEMBL23336
    • NC00408
    • 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methane}sulfinyl)-1H-1,3-benzodiazole
    • CHEMBL1219
    • LY 307640
    • 2--1H-benzimidazole
    • DTXCID1024122
    • BDBM50070209
    • 32828355LL
    • 2-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl}-1H-benzimidazole
    • J-003691
    • HMS2052P03
    • BRD-A39390670-236-04-0
    • 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanesulfinyl}-1H-1,3-benzodiazole
    • 2-(((4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-1H- benzimidazole(National Library of Medicine, SIS; ChemIDplus Record for Rabeprazole (117976-89-3) Available from, as of August 11, 2005: http://chem.sis.nlm.nih.gov/chemidplus/chemidlite.jsp)
    • RABEPRAZOLE [HSDB]
    • NCGC00388029-09
    • GTPL7290
    • 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzimidazole
    • MLS001401446
    • (S)-2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
    • rabeprazolum
    • 2[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole
    • s4845
    • D08463
    • 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole
    • RABEPRAZOLE [VANDF]
    • PB21725
    • UNII-32828355LL
    • FT-0602569
    • 1H-Benzimidazole, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-
    • BIDD:GT0019
    • CHEBI:8768
    • SBI-0206867.P001
    • AKOS015895259
    • RABEPRAZOLE [INN]
    • C07864
    • Q3515
    • DB01129
    • 1H-Benzimidazole, 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-
    • SMR000469174
    • 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl] sulfinyl]-1H-benzimidazole
    • NS00006247
    • BRD-A39390670-236-11-5
    • NCGC00159518-12
    • DS-002860
    • BRD-A39390670-236-12-3
    • 2-{[(3-Methyl-4-(3-methoxypropoxy)-2-pyridinyl)methyl]sulphinyl}-1H-benzimidazole
    • BRD-A39390670-236-10-7
    • 1H-benzimidazole,2-[(r)-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-
    • BDBM651963
    • BRD-A39390670-236-09-9
    • SBI-0206867.0001
    • US11903935, Compound IA-6
    • DB-020298
    • STL186112
    • MDL: MFCD00868879
    • Inchi: 1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
    • Chiave InChI: YREYEVIYCVEVJK-UHFFFAOYSA-N
    • Sorrisi: S(C1=NC2=C([H])C([H])=C([H])C([H])=C2N1[H])(C([H])([H])C1C(C([H])([H])[H])=C(C([H])=C([H])N=1)OC([H])([H])C([H])([H])C([H])([H])OC([H])([H])[H])=O

Proprietà calcolate

  • Massa esatta: 359.13000
  • Massa monoisotopica: 359.130362
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 8
  • Complessità: 440
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 1.9
  • Conta Tautomer: niente
  • Superficie polare topologica: 96.3

Proprietà sperimentali

  • Colore/forma: Polvere bianca o da giallo chiaro a bianca, inodore
  • Densità: 1.33
  • Punto di fusione: 99-100° (dec)
  • Punto di ebollizione: 603.9±65.0°C at 760 mmHg
  • Punto di infiammabilità: 319.1 oC
  • Indice di rifrazione: 1.505
  • PSA: 96.31000
  • LogP: 3.85510
  • Solubilità: Molto solubile in acqua\metanolo, solubile in etanolo\cloroform o acetato di etile, insolubile in etere o n-esano. Rapidamente nella soluzione acidaComposizione, stabile in soluzione alcalina.

Rabeprazole Informazioni sulla sicurezza

Rabeprazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R74630-5mg
Rabeprazole
117976-89-3
5mg
¥546.0 2021-09-04
Ambeed
A229737-250mg
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
117976-89-3 98%
250mg
$240.0 2025-02-20
Ambeed
A229737-100mg
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
117976-89-3 98%
100mg
$160.0 2025-02-20
TRC
R070540-500mg
Rabeprazole
117976-89-3
500mg
$ 1070.00 2023-09-06
abcr
AB454702-250 mg
Rabeprazole; .
117976-89-3
250MG
€195.00 2023-07-18
S e l l e c k ZHONG GUO
S4845-25mg
Rabeprazole
117976-89-3 99.80%
25mg
¥794.53 2023-09-15
Ambeed
A229737-1g
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
117976-89-3 98%
1g
$570.0 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H172338-1g
Rabeprazole
117976-89-3 97%
1g
¥4570.90 2023-09-02
Ambeed
A229737-1mg
2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
117976-89-3 98%
1mg
$8.0 2024-06-02
SHENG KE LU SI SHENG WU JI SHU
sc-204872-10 mg
Rabeprazole,
117976-89-3 ≥98%
10mg
¥1,843.00 2023-07-10

Rabeprazole Metodo di produzione

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:117976-89-3)Rabeprazole
A803856
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):216.0/513.0